2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core linked to a piperazine moiety via a triazole-carbonyl bridge. The triazole ring is substituted with a 2-methoxyphenyl group at position 1 and a pyridin-2-yl group at position 3. The carbonyl group between the triazole and piperazine enhances rigidity and may influence binding interactions in biological systems.
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O2/c1-33-19-9-3-2-8-18(19)31-21(17-7-4-5-10-24-17)20(27-28-31)22(32)29-13-15-30(16-14-29)23-25-11-6-12-26-23/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHKFPFMWOBWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step reactionsThe reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
1.1. Triazole Formation via Click Chemistry
The 1,2,3-triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves:
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Alkyne precursor : 2-methoxyphenylacetylene derivatives.
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Azide precursor : Pyridinyl azides (e.g., pyridin-2-yl azide).
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Conditions : CuI, Et₃N, acetonitrile, RT, 3 h.
This step is critical for introducing the triazole ring, which serves as a rigid scaffold for further functionalization.
1.2. Piperazine-Pyrimidine Coupling
The pyrimidine-piperazine linkage is established via nucleophilic aromatic substitution (SNAr):
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Substrate : 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate.
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Reagent : Piperazine derivatives (e.g., 4-(4-bromophenyl)piperazine).
This reaction exploits the electron-deficient pyrimidine ring to facilitate substitution at the C2 position.
2.1. Acylation at the Piperazine Nitrogen
The piperazine moiety undergoes acylation with carbonylating agents:
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Reagent : 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl chloride.
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Conditions : CHCl₃, RT, 12 h.
This step introduces the triazole-carbonyl group, critical for biological activity.
2.2. Pyrimidine Ring Modifications
The pyrimidine ring participates in:
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Chlorination : Treatment with POCl₃ at 105°C (70–72% yield) .
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Suzuki-Miyaura Cross-Coupling : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(OAc)₂/K₂CO₃ in THF/H₂O (82–91% yield) .
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Chlorination | POCl₃, 105°C, 3–4 h | 70–72 | |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C | 82–91 |
3.1. Alkylation of Piperazine
Propargyl bromide reacts with the secondary amine of piperazine:
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Conditions : K₂CO₃, CHCl₃, reflux, 5 h.
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Yield : 55–60% .
This introduces terminal alkyne groups for further click chemistry applications.
3.2. Hydrolysis of Ester Groups
The ethyl ester at the pyrimidine’s C5 position is hydrolyzed to a carboxylic acid:
Mechanistic Insights
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SNAr Reactions : The pyrimidine’s electron-withdrawing substituents activate the C2 position for nucleophilic attack by piperazine .
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CuAAC Specificity : The Cu(I) catalyst selectively generates 1,4-disubstituted triazoles, avoiding regioisomeric byproducts .
Stability and Reactivity Trends
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of pyrimidine and triazole compounds exhibit significant anticancer properties. The compound under consideration has been studied for its potential to inhibit cancer cell proliferation. For instance, triazole derivatives have been shown to interfere with the cell cycle and induce apoptosis in various cancer cell lines .
Case Study: In Vitro Studies
In vitro studies demonstrated that the compound effectively inhibits the growth of cancer cells through mechanisms involving cell cycle arrest and programmed cell death. Specific assays revealed IC50 values in the micromolar range, indicating potent activity against certain cancer types.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing pyrimidine and triazole rings have been reported to exhibit antibacterial and antifungal properties. For example, studies have shown that similar structures can disrupt microbial cell membranes or inhibit essential enzymes .
Case Study: Antibacterial Testing
In a controlled setting, the compound was tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated significant inhibition zones, suggesting effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Study: Edema Reduction
In an experimental model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the piperazine or triazole moieties could enhance potency and selectivity for specific biological targets.
Mécanisme D'action
The mechanism of action of 2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It has been shown to bind to alpha1-adrenergic receptors, which are involved in various physiological processes such as smooth muscle contraction and neurotransmitter release . The compound’s binding affinity and selectivity for these receptors contribute to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperazinyl-pyrimidine derivatives. Key comparisons include:
*Calculated based on molecular formula.
Key Insights from Comparative Analysis
Substituent Effects on Reactivity and Yield :
- The target compound’s 2-methoxyphenyl and pyridinyl groups introduce steric hindrance, which may lower synthetic yields compared to analogues like 7a (70% yield) with less bulky 4-methoxyphenyl substituents .
- Thiomethyl linkers (e.g., 7a , 7f ) improve hydrophilicity but may reduce plasma stability compared to carbonyl bridges .
Benzodioxolylmethyl derivatives ( ) exhibit enhanced metabolic stability due to electron-rich aromatic systems, a feature absent in the target compound.
Biological Implications :
- The pyridin-2-yl group in the target compound may confer selectivity for targets with hydrophobic pockets (e.g., kinase ATP-binding sites), whereas trifluoromethylphenyl groups ( ) enhance membrane permeability but risk off-target interactions.
- Piperazine flexibility is critical for binding kinetics; rigidified analogues (e.g., ) may sacrifice conformational adaptability for improved affinity.
Characterization Methods :
- NMR and X-ray crystallography (utilizing SHELXL ) confirm structural integrity across analogues. For example, used single-crystal studies to validate planar geometry, aiding SAR studies.
Activité Biologique
The compound 2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Pyrimidine ring
- Piperazine moiety
- Triazole structure
- Methoxyphenyl and pyridinyl substituents
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to the target compound. Triazoles are known for their broad-spectrum antibacterial and antifungal activities. For instance, a review indicated that 1,2,4-triazoles exhibit significant antimicrobial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 1,2,4-Triazoles | Antibacterial | |
| 1H-Triazole Analogs | Moderate inhibition of carbonic anhydrase-II |
Anti-Tubercular Activity
The structural components of the target compound suggest it may possess anti-tubercular properties. A related study synthesized various piperazine derivatives and tested them against Mycobacterium tuberculosis, finding that some exhibited IC50 values as low as 1.35 µM . The presence of the triazole group is often associated with enhanced activity against tuberculosis.
Cytotoxicity Assessment
In evaluating the safety profile of similar compounds, cytotoxicity assays on human embryonic kidney (HEK-293) cells have shown that many derivatives are non-toxic at therapeutic concentrations . This is crucial for the development of new drugs to ensure they do not adversely affect human cells.
The biological activity of 2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds containing triazole rings have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes .
- Molecular Interactions : Docking studies indicate favorable interactions with target proteins involved in disease pathways, suggesting potential for further development .
Case Studies
Several case studies have documented the synthesis and biological evaluation of piperazine derivatives similar to the target compound:
- Synthesis and Evaluation : A study synthesized a series of piperazine-based compounds and assessed their antimicrobial properties. Results indicated that modifications to the piperazine ring significantly influenced biological activity .
- Structure-Activity Relationship (SAR) : Research focused on understanding how different substituents on the triazole and piperazine rings affected antimicrobial potency and cytotoxicity. This SAR analysis is vital for guiding future modifications to enhance efficacy while minimizing toxicity .
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of this compound?
A multi-step synthesis is typically employed, involving:
Core Formation : Condensation of 2-methoxyphenyl and pyridinyl precursors to construct the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Piperazine Coupling : Reaction of the triazole-carbonyl intermediate with piperazine derivatives under nucleophilic acyl substitution conditions (e.g., DCM, Et₃N, room temperature).
Pyrimidine Functionalization : Final coupling with 2-chloropyrimidine using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
Key Considerations :
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Primary Methods :
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. Refinement via SHELXL-2018 .
- Example parameters from analogous compounds:
| Crystal Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.62 |
| β (°) | 105.2 |
| Resolution (Å) | 0.78 |
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors due to piperazine moieties).
- Enzyme Inhibition : Kinase or protease inhibition profiling using fluorescence-based assays.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential.
Note : Dose-response curves (IC₅₀ calculations) and positive controls (e.g., cisplatin for cytotoxicity) are critical .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., 5-HT₂A, D₂).
- Protocol :
Prepare ligand (compound) and receptor PDB files.
Define binding pockets using GRID or SiteMap.
Run docking with Lamarckian genetic algorithms.
Validate with RMSD clustering (<2.0 Å) .
- ADMET Prediction : Tools like SwissADME to assess logP, bioavailability, and blood-brain barrier penetration.
Q. How can synthetic protocols be optimized for higher yields without compromising purity?
- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst ratio) via response surface methodology.
- Process Control : Implement inline FTIR or HPLC monitoring to track intermediate formation.
- Purification : Use preparative HPLC with C18 columns or recrystallization (e.g., ethanol/water mixtures) .
Q. How are crystallographic data contradictions resolved during refinement?
Q. What strategies establish structure-activity relationships (SAR) for analogs of this compound?
- Analog Synthesis : Modify substituents (e.g., pyridinyl → pyrimidinyl, methoxy → ethoxy) via parallel synthesis.
- Biological Profiling : Compare IC₅₀ values across analogs in receptor binding or enzyme assays.
- QSAR Modeling : Use CoMFA or 3D-QSAR to correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with activity .
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